REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][CH:12]([OH:14])[CH3:13].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].FC(F)(F)C(O)=O>CO.O>[C:28]1([N:27]2[CH2:23][CH2:24][CH:12]([OH:14])[CH2:13][CH2:34]2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].[CH3:2][NH:1][C:10]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Br:11][CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the solution for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
is alkylated under the same reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCC(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][CH:12]([OH:14])[CH3:13].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].FC(F)(F)C(O)=O>CO.O>[C:28]1([N:27]2[CH2:23][CH2:24][CH:12]([OH:14])[CH2:13][CH2:34]2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].[CH3:2][NH:1][C:10]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Br:11][CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the solution for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
is alkylated under the same reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCC(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][CH:12]([OH:14])[CH3:13].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].FC(F)(F)C(O)=O>CO.O>[C:28]1([N:27]2[CH2:23][CH2:24][CH:12]([OH:14])[CH2:13][CH2:34]2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].[CH3:2][NH:1][C:10]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Br:11][CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the solution for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
is alkylated under the same reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCC(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[Br:11][CH:12]([OH:14])[CH3:13].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].FC(F)(F)C(O)=O>CO.O>[C:28]1([N:27]2[CH2:23][CH2:24][CH:12]([OH:14])[CH2:13][CH2:34]2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:23]([N:27]([CH3:34])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[CH2:24][CH:25]=[CH2:26].[CH3:2][NH:1][C:10]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Br:11][CH2:2][CH2:3][CH:4]=[CH2:5] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the solution for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
is alkylated under the same reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCC(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)N(C1=CC=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |